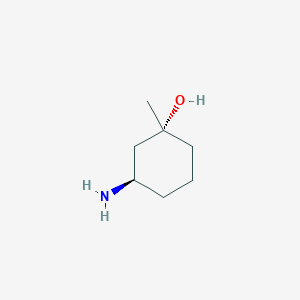

(1R,3R)-3-Amino-1-methyl-cyclohexanol

描述

(1R,3R)-3-Amino-1-methyl-cyclohexanol: is an organic compound with the molecular formula C7H15NO It is a derivative of cyclohexanol, where the hydroxyl group is substituted with an amino group at the third position and a methyl group at the first position

准备方法

Synthetic Routes and Reaction Conditions:

Reduction of β-Enaminoketones: One method involves the preparation of β-enaminoketones derived from 1,3-cyclohexanediones, followed by reduction using sodium in tetrahydrofuran (THF) and isopropyl alcohol to yield cis- and trans-3-aminocyclohexanols.

Hydrogenation of Intermediates: Another method involves the hydrogenation of intermediates such as trans-benzyl cyclohexanol using a palladium-carbon catalyst under specific conditions (30-40°C and 1.0 MPa pressure) to produce trans-3-amino-1-methyl-cyclohexanol.

Industrial Production Methods: Industrial production methods typically involve large-scale hydrogenation processes using catalysts and controlled reaction conditions to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions:

Oxidation: (1R,3R)-3-Amino-1-methyl-cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form various derivatives, depending on the reagents and conditions used.

Substitution: The amino group can participate in substitution reactions, forming different substituted cyclohexanol derivatives.

Common Reagents and Conditions:

Oxidation: Chromic acid or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or other electrophiles.

Major Products Formed:

Oxidation: Corresponding ketones or aldehydes.

Reduction: Various reduced derivatives.

Substitution: Substituted cyclohexanol derivatives.

科学研究应用

Chemistry:

- Used as a chiral building block in asymmetric synthesis.

- Functions as a chiral ligand and auxiliary in various organic reactions .

Biology and Medicine:

- Potential applications in the synthesis of medicinal compounds such as HIV-protease inhibitors and serotonin reuptake inhibitors .

- Investigated for its biological activity and potential therapeutic uses.

Industry:

- Utilized in the production of fine chemicals and pharmaceuticals.

- Employed in the synthesis of polymers and other industrial materials .

作用机制

The mechanism of action of trans-3-amino-1-methyl-cyclohexanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

cis-3-Amino-1-methyl-cyclohexanol: A stereoisomer with different spatial arrangement of the amino and methyl groups.

trans-3-Methylcyclohexanol: Lacks the amino group but has a similar cyclohexanol structure.

Cyclohexanol: The parent compound without the amino and methyl substitutions.

Uniqueness:

- The presence of both amino and methyl groups in specific positions makes trans-3-amino-1-methyl-cyclohexanol unique in its reactivity and applications.

- Its stereochemistry influences its interactions and effectiveness in various applications, distinguishing it from its cis-isomer and other related compounds.

生物活性

(1R,3R)-3-Amino-1-methyl-cyclohexanol, a chiral compound, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H15NO

- Molar Mass : 129.20 g/mol

- Structure : The compound features a cyclohexanol ring with an amino group and a methyl substituent, contributing to its unique stereochemical properties.

The biological activity of this compound is largely attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the amino and hydroxyl groups allows for hydrogen bonding and ionic interactions, which can modulate the activity of biological molecules.

Interaction with Receptors

Research indicates that this compound may act on neurotransmitter receptors, potentially influencing neurological pathways. Its structural similarity to other biologically active compounds suggests that it may have effects similar to those observed in studies involving related cyclohexanol derivatives.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against certain bacterial strains, suggesting potential applications as an antimicrobial agent.

| Microorganism | Activity |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | Strong |

| Pseudomonas aeruginosa | Weak |

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. It appears to modulate pathways involved in neuronal survival and may protect against neurodegeneration.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various bacterial strains. The results indicated significant inhibition of growth in Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Study 2: Neuroprotection in Animal Models

A study involving animal models of neurodegenerative diseases showed that administration of this compound led to improved cognitive function and reduced markers of neuronal damage. This suggests that the compound may have therapeutic potential in conditions such as Alzheimer’s disease.

Pharmacological Studies

Pharmacological evaluations have demonstrated that this compound interacts with specific receptors involved in neurotransmission. These interactions can lead to altered signaling pathways that affect mood and cognition.

Toxicological Assessments

Toxicological studies indicate that the compound exhibits low toxicity at therapeutic doses, making it a candidate for further development in pharmacotherapy.

属性

IUPAC Name |

(1R,3R)-3-amino-1-methylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(9)4-2-3-6(8)5-7/h6,9H,2-5,8H2,1H3/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGDMYSQASBAPE-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@H](C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。